rac-Eletriptan-d3 (hydrobromide)

Description

Significance of Stable Isotope Labeling in Contemporary Medicinal Chemistry and Drug Discovery Research

Stable isotope labeling is a cornerstone of contemporary drug discovery and development. metsol.comiris-biotech.de By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can track the compound's journey through a biological system with high precision. metsol.commusechem.com This technique is instrumental in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of preclinical and clinical studies. iris-biotech.denih.gov

The use of stable isotopes, particularly in conjunction with mass spectrometry, allows for the accurate quantification of a drug and its metabolites in various biological fluids. iris-biotech.denih.gov This information is vital for understanding a drug's pharmacokinetic and pharmacodynamic properties, ultimately guiding the development of safer and more effective medications. metsol.comnih.gov The ability to trace metabolic pathways and identify potential drug-drug interactions is another key advantage offered by stable isotope labeling. nih.govnih.gov

Conceptual Framework of Deuterium Incorporation for Investigational Purposes

The substitution of hydrogen with deuterium, a process known as deuteration, is a strategic approach in medicinal chemistry. nih.gov This subtle change, adding a neutron to the molecule, can have a significant impact on the compound's metabolic stability. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism. tandfonline.com

This "kinetic isotope effect" can slow down the rate of metabolic breakdown of a drug, potentially leading to an improved pharmacokinetic profile. tandfonline.com This may include a longer half-life, increased systemic exposure, and reduced formation of potentially toxic metabolites. nih.govtandfonline.com The strategic placement of deuterium at known metabolic "soft spots" on a molecule can therefore enhance its therapeutic potential. nih.gov

Strategic Rationale for Focused Research on rac-Eletriptan-d3 (hydrobromide)

Eletriptan (B1671169) is a second-generation triptan medication used for the acute treatment of migraine headaches. nih.govpatsnap.com It functions as a selective agonist for serotonin (B10506) 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. nih.govfda.govpatsnap.com Eletriptan is primarily metabolized in the liver by the CYP3A4 enzyme, with its N-demethylated metabolite being the main active metabolite. nih.govfda.govnih.gov

The focused research on rac-Eletriptan-d3 (hydrobromide) stems from its utility as an internal standard for the quantification of eletriptan in biological samples using mass spectrometry techniques like GC- or LC-MS. The deuterium-labeled compound is chemically identical to the parent drug but has a slightly higher molecular weight, allowing it to be distinguished in analytical assays. metsol.com This enables precise measurement of the unlabeled drug's concentration, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.

The table below provides key chemical information for rac-Eletriptan-d3 (hydrobromide):

| Property | Value |

| Formal Name | 3-((1-(methyl-d3)pyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole, monohydrobromide |

| Molecular Formula | C₂₂H₂₃D₃N₂O₂S · HBr |

| Molecular Weight | 466.5 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₃) |

| InChI Key | UTINOWOSWSPFLJ-NIIDSAIPSA-N |

Data sourced from Cayman Chemical.

By using rac-Eletriptan-d3 (hydrobromide) as a research tool, scientists can gain a deeper understanding of eletriptan's metabolic fate and how it interacts with the body, contributing to the broader knowledge base of triptan pharmacology.

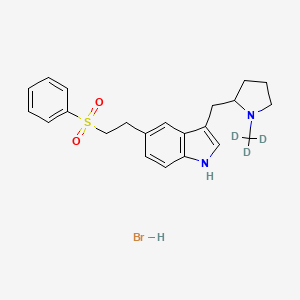

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H27BrN2O2S |

|---|---|

Molecular Weight |

466.5 g/mol |

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole;hydrobromide |

InChI |

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/i1D3; |

InChI Key |

UTINOWOSWSPFLJ-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Characterization of Rac Eletriptan D3 Hydrobromide

Synthetic Pathways for rac-Eletriptan and its Deuterated Analogues

The synthesis of Eletriptan (B1671169), a second-generation triptan, has been approached through various routes since its initial disclosure. nih.gov A commonly employed pathway for its non-deuterated form, Eletriptan hydrobromide, serves as the foundation for producing its deuterated analogues. d-nb.infonewdrugapprovals.org This synthesis generally begins with (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole. d-nb.info Key transformations in a widely used sequence include:

N-Acetylation : The indole (B1671886) nitrogen of the starting material is protected via acetylation, typically using acetic anhydride (B1165640) and a base like triethylamine (B128534) in N,N-dimethylformamide (DMF). d-nb.infonewdrugapprovals.org This step is crucial for preventing side reactions in subsequent steps. google.com

Heck Reaction : The resulting acetylated compound is coupled with phenyl vinyl sulfone. google.com This palladium-catalyzed cross-coupling reaction, often using palladium acetate (B1210297) and a phosphine (B1218219) ligand such as tri-(o-tolyl)phosphine, introduces the phenylsulfonyl ethyl side chain at the 5-position of the indole ring. newdrugapprovals.orggoogle.com

Deacetylation : The acetyl protecting group on the indole nitrogen is removed, commonly through basic hydrolysis with potassium carbonate in a solvent system like aqueous methanol (B129727). nih.govnewdrugapprovals.org

Reduction : The ethenyl double bond introduced during the Heck reaction is reduced to a single bond. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C). newdrugapprovals.org

Salt Formation : The resulting Eletriptan free base is then treated with hydrobromic acid to yield the final Eletriptan hydrobromide salt. newdrugapprovals.org

Alternative synthetic strategies, such as those based on a Fischer indole synthesis, have also been explored, although they can present challenges in achieving high enantiomeric purity. google.com

Regioselective Deuteration Strategies for rac-Eletriptan-d3 (hydrobromide)

The synthesis of rac-Eletriptan-d3 (hydrobromide) requires the specific introduction of three deuterium (B1214612) atoms. Based on its chemical name, 3-((1-(methyl-d3)pyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole, hydrobromide, the deuteration is regioselectively targeted to the N-methyl group of the pyrrolidine (B122466) ring.

A logical and efficient strategy to achieve this involves modifying a synthetic precursor before the formation of the final indole structure or by acting on a late-stage intermediate. The most direct method involves the use of a deuterated methylating agent. For instance, a synthetic route could proceed via an intermediate like (R)-5-bromo-3-(pyrrolidin-2-ylmethyl)-1H-indole (the des-methyl precursor). The regioselective introduction of the trideuteromethyl group would then be accomplished through N-methylation using a deuterated reagent, such as:

Iodomethane-d3 (CD₃I)

Dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄)

This methylation step would be performed under suitable basic conditions to deprotonate the secondary amine of the pyrrolidine ring, facilitating its nucleophilic attack on the deuterated methyl source. This approach ensures that the deuterium labels are precisely located on the N-methyl group, yielding the desired Eletriptan-d3 free base, which is subsequently converted to the hydrobromide salt.

Optimization of Synthetic Routes for Yield and Stereochemical Purity

Optimizing the synthesis of Eletriptan is critical for maximizing yield and ensuring high chemical and stereochemical purity. nih.gov A significant challenge in earlier synthetic routes was the formation of a dimer impurity during the final catalytic reduction step, which complicated purification and lowered yields. google.com

Further refinements focus on minimizing other process-related impurities. nih.gov These include:

Eletriptan N-oxide isomers : These can form via air oxidation and their formation can be controlled by using peroxide-free solvents in the final stages. nih.gov

Methoxy (B1213986) impurity : During the deacetylation of the enesulfone intermediate, using anhydrous methanol can lead to the formation of an unwanted methoxy adduct. nih.govresearchgate.net Optimizing this step by using aqueous methanol instead of anhydrous conditions successfully suppresses this side reaction to levels below 0.05%. nih.gov

Dimer impurity : The formation of the dimer can be controlled during the basic hydrolysis of the enesulfone intermediate; if not controlled at this stage, its removal later is difficult. nih.gov

Purification strategies, such as converting the final Eletriptan free base into an organic acid salt (like an oxalate (B1200264) salt) and then converting it back to the free base, have been shown to effectively increase the HPLC purity to over 95%. google.com

Enantioselective Synthesis and Chiral Purity Determination of Eletriptan and its Deuterated Forms

Eletriptan is a single enantiomer drug, specifically the (R)-enantiomer. asianpubs.org Therefore, maintaining chiral integrity throughout the synthesis is paramount. While some synthetic routes like the Fischer indole synthesis have been reported to yield products with lower enantiomeric excess (around 94% ee), other routes are designed to be highly enantioselective. google.com

The control and accurate quantification of the undesired (S)-isomer are essential for quality control in the bulk manufacturing of Eletriptan and its deuterated forms. asianpubs.org A validated high-performance liquid chromatographic (HPLC) method using a chiral stationary phase (CSP) has been developed for this purpose. asianpubs.orgasianpubs.org This method allows for the precise determination of the enantiomeric purity.

Key features of this chiral HPLC method are summarized in the table below. asianpubs.orgasianpubs.org

| Parameter | Condition |

| Technique | Isocratic Chiral Stationary Phase HPLC (CSP-HPLC) |

| Column | Chiralpak AD (250 mm × 4.6 mm, 10 µm) |

| Mobile Phase | Optimized ratio of n-hexane, ethanol (B145695), diethylamine (B46881) (DEA), and trifluoroacetic acid (TFA) |

| Detection | UV at 223 nm |

| Linearity Range | Limit of Quantification (LOQ) - 1.5 µg/mL of (S)-isomer |

| Correlation Coefficient (r²) | 0.99996 for the (S)-isomer |

| Accuracy (Recovery) | 101-102% for the (S)-isomer |

This simple, rapid, and accurate method is suitable for routine quality control, ensuring that the level of the unwanted (S)-enantiomer is strictly controlled in the final active pharmaceutical ingredient. asianpubs.org

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A suite of advanced spectroscopic and chromatographic techniques is indispensable for the comprehensive characterization of rac-Eletriptan-d3 (hydrobromide), confirming its structure and assessing its purity. nih.govdaicelpharmastandards.com These methods include mass spectrometry, nuclear magnetic resonance spectroscopy, and liquid chromatography. nih.gov

Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for the quantitative analysis of Eletriptan hydrobromide. ijera.com These methods are used to determine the purity of the bulk drug and to quantify it in pharmaceutical formulations, with a typical linearity range of 10-50 µg/ml and a correlation coefficient of 0.999. ijera.com Impurities that are identified by techniques like LC-MS are often synthesized and co-injected with the main compound in HPLC to confirm their identity and retention times. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of Eletriptan and its deuterated analogues, providing detailed information about the molecular framework. nih.govnih.gov A combination of ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments is typically used. daicelpharmastandards.com

For rac-Eletriptan-d3 (hydrobromide), NMR analysis provides definitive proof of the site of deuteration.

¹³C NMR : The ¹³C NMR spectrum provides complementary evidence. The carbon of the N-methyl group in Eletriptan appears as a single resonance. In the d3-analogue, this signal would be replaced by a multiplet (typically a triplet with a 1:1:1 intensity ratio) due to the one-bond coupling between the carbon-13 nucleus and the deuterium nucleus (J-coupling). This signal would also be shifted slightly upfield compared to the non-deuterated compound.

DEPT : DEPT experiments, which differentiate between CH, CH₂, and CH₃ carbons, would further support the structural assignment. In a DEPT-135 spectrum of the d3-analogue, the signal corresponding to the N-methyl carbon would be absent, as the DEPT pulse sequence does not detect quaternary carbons or carbons bonded only to deuterium.

This combination of NMR techniques, alongside HRMS and chromatography, allows for the complete and unambiguous chemical characterization of rac-Eletriptan-d3 (hydrobromide).

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the chemical characterization of molecular structures. It operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and bonding arrangements. In the context of complex pharmaceutical compounds like rac-Eletriptan-d3 (hydrobromide), FTIR is invaluable for confirming structural integrity, identifying key chemical moieties, and verifying isotopic labeling.

The analysis of rac-Eletriptan-d3 (hydrobromide) via FTIR allows for the unambiguous identification of its core structural components, including the indole ring, the phenylsulfonyl group, and the N-methylpyrrolidine ring. More significantly, it provides direct evidence of deuteration. The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the N-methyl group introduces a mass change that distinctly alters the vibrational frequency of the carbon-hydrogen bonds.

Specifically, the C-D stretching vibrations absorb at a lower wavenumber (frequency) compared to the corresponding C-H stretches, a phenomenon known as an isotopic shift. csbsju.edu According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Because deuterium is heavier than protium, the reduced mass of the C-D bond is greater than that of the C-H bond, resulting in a shift to a lower frequency. Typically, a C-H stretching band appearing around 3000-2850 cm⁻¹ will shift to approximately 2250-2100 cm⁻¹ for a C-D bond. csbsju.edu

The FTIR spectrum of rac-Eletriptan-d3 (hydrobromide) would therefore be expected to show the characteristic absorptions of the parent Eletriptan molecule, but with the notable absence of the N-CH₃ stretching and bending frequencies and the appearance of new bands in the C-D stretching region (approx. 2250-2100 cm⁻¹). This provides definitive confirmation of the successful incorporation of the deuterium atoms at the intended position.

Below is a table detailing the expected FTIR peak assignments for rac-Eletriptan-d3 (hydrobromide), based on published data for non-deuterated Eletriptan hydrobromide and the principles of isotopic shifts. researchgate.net

Interactive Data Table: FTIR Peak Assignments for rac-Eletriptan-d3 (hydrobromide)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3400 | Medium-Broad | N-H Stretch (Indole) | Secondary Amine |

| ~3060 | Medium-Weak | C-H Stretch (Aromatic) | Aromatic C-H |

| ~2950 | Medium | C-H Stretch (Aliphatic - CH₂) | Methylene C-H |

| ~2220 | Medium-Weak | C-D Stretch (Deuterated Methyl) | Alkyl C-D |

| ~1585 | Strong | C=C Stretch (Aromatic) | Aromatic Ring |

| ~1448 | Strong | C-H Bend (Aliphatic) | Methylene C-H |

| ~1310 & ~1150 | Strong | S=O Asymmetric & Symmetric Stretch | Sulfone |

Note: The peak at ~2220 cm⁻¹ is a predicted value for the C-D stretch in the deuterated methyl group, shifted from the typical N-CH₃ C-H stretching region (~2820-2780 cm⁻¹). Other peaks are representative of the core Eletriptan structure.

This detailed characterization confirms the identity and isotopic labeling of the compound, which is crucial for its application as an internal standard in pharmacokinetic studies using mass spectrometry, where a precise mass difference is required for quantification.

Investigative Metabolism and Preclinical Pharmacokinetic Profiling of Eletriptan and Its Deuterated Analogues

In Vitro Metabolic Transformations of Eletriptan (B1671169) and Metabolite Identification

In vitro studies, primarily utilizing human liver microsomes, have been fundamental in mapping the metabolic fate of eletriptan. These studies allow for a detailed examination of the enzymatic processes involved in its breakdown and the identification of the resulting metabolites.

Characterization of Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4, CYP2D6)

The metabolism of eletriptan is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme responsible for its biotransformation. Research has consistently shown that CYP3A4 catalyzes the primary metabolic pathway of N-demethylation. The significant role of CYP3A4 is further substantiated by inhibition studies, where potent CYP3A4 inhibitors like ketoconazole (B1673606) markedly reduce the metabolism of eletriptan.

While CYP3A4 is the major contributor, other CYP isoforms are also involved in the metabolism of eletriptan, albeit to a lesser degree. CYP2D6 has been identified as a contributor to the hydroxylation of the eletriptan molecule. Minor metabolic pathways are also thought to be facilitated by CYP2C9 and CYP2C19.

Table 1: Cytochrome P450 Enzymes in Eletriptan Metabolism

| Enzyme | Primary Metabolic Role |

|---|---|

| CYP3A4 | N-demethylation |

| CYP2D6 | Hydroxylation |

| CYP2C9 | Minor metabolic pathways |

Elucidation of Active and Inactive Metabolite Formation (e.g., N-demethylated, N-oxide)

Table 2: Primary Metabolites of Eletriptan

| Metabolite | Formation Pathway | Pharmacological Activity |

|---|---|---|

| N-demethylated eletriptan | N-demethylation | Active |

| N-oxide eletriptan | N-oxidation | Inactive |

Role of Deuteration in Mechanistic Metabolic Fate Studies

The strategic use of deuteration, as seen in rac-Eletriptan-d3 (hydrobromide), has become a valuable technique in modern drug metabolism research. By replacing hydrogen atoms with their stable isotope, deuterium (B1214612), researchers can gain more precise insights into metabolic pathways.

Stable Isotope Tracer Applications in Metabolic Pathway Elucidation

The use of stable isotope-labeled compounds, such as deuterated eletriptan, serves as a powerful tracer in metabolic studies. The mass difference between hydrogen and deuterium allows for the easy differentiation of the drug and its metabolites from endogenous compounds using mass spectrometry. This technique enhances the accuracy and sensitivity of quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for determining the concentrations of eletriptan and its metabolites in biological samples.

Assessment of Deuterium Isotope Effects on In Vitro Metabolic Stability

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. Since the carbon-deuterium bond is stronger than the carbon-hydrogen bond, its cleavage, which is often the rate-limiting step in CYP-mediated metabolism, requires more energy. This can result in a slower rate of metabolism for the deuterated compound. For eletriptan, deuteration at metabolically labile positions can enhance its in vitro metabolic stability, potentially leading to an improved pharmacokinetic profile by reducing its clearance rate.

Preclinical Pharmacokinetic Investigations in Animal Models (excluding human data)

Pharmacokinetic studies in animal models, such as rats and dogs, are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate before human trials.

In rats, eletriptan is rapidly absorbed following oral administration. However, it undergoes significant first-pass metabolism in the liver, which can result in moderate and variable oral bioavailability. The drug exhibits a large volume of distribution, suggesting extensive penetration into tissues.

Similar pharmacokinetic characteristics are observed in dogs, with rapid absorption and considerable first-pass metabolism being key features. In both species, metabolism is the primary route of elimination, with the metabolites being excreted through both urine and feces.

Table 3: Preclinical Pharmacokinetic Profile of Eletriptan

| Animal Model | Key Pharmacokinetic Features |

|---|---|

| Rat | Rapid absorption, moderate bioavailability, extensive tissue distribution. |

Comparative In Vivo Metabolism and Metabolite Kinetics in Animal Systems

The metabolism and pharmacokinetics of eletriptan have been evaluated in several animal species, including rats, dogs, and mice, providing a basis for understanding its disposition. Studies indicate that the primary metabolic pathways are qualitatively similar across these species and humans. The principal routes of biotransformation include N-demethylation of the pyrrolidine (B122466) ring to form N-desmethyleletriptan (DETT), N-oxidation, and oxidation of the pyrrolidine ring.

The N-demethylated metabolite is the only known active metabolite and has been shown to produce vasoconstriction in animal models similar to eletriptan. fda.gov In humans, this metabolite circulates at plasma concentrations that are approximately 10-20% of the parent drug. nih.gov

Pharmacokinetics in Rodent Models

Preclinical studies in rodents provide valuable insight into the pharmacokinetic profile of eletriptan. In rats, eletriptan is readily absorbed after oral administration. One study investigating the oral administration of eletriptan hydrobromide (2 mg/kg) in rats reported key pharmacokinetic parameters, which are summarized in the table below. ijpsr.com

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Peak Plasma Concentration) | 146.51 ± 6.05 | ng/mL |

| AUC(0-24) (Area Under the Curve) | 883.94 ± 77.25 | ng*h/mL |

| t1/2 (Elimination Half-life) | 4.41 ± 0.32 | hours |

| CL (Clearance) | 0.0021 ± 0.0001 | L/h/kg |

| Data derived from a single-dose in vivo pharmacokinetic study in rats. ijpsr.com |

Further studies in animal models have highlighted the role of efflux transporters in the disposition of eletriptan. The P-glycoprotein (P-gp) efflux pump has been shown to limit brain penetration. nih.gov In vivo experiments demonstrated that brain exposure to eletriptan was reduced 40-fold in wild-type mice (Mdr1a+/+) compared to knockout mice (Mdr1a-/-) that lack this transporter, indicating that P-gp significantly restricts its entry into the central nervous system in preclinical models. Investigations into the regional distribution in rats showed that while entry across the blood-brain barrier is restricted, higher unbound concentrations are achieved in the peripheral nervous system, specifically the trigeminal ganglion. nih.gov

Evaluation of Enzyme Inhibition and Induction Potentials in Preclinical Models

The potential for a drug candidate to inhibit or induce cytochrome P450 (CYP) enzymes is a critical component of preclinical evaluation to predict drug-drug interactions. In vitro models, such as human liver microsomes and primary cultures of human hepatocytes, are standard tools for this assessment.

Enzyme Inhibition Potential

Studies using human liver microsomes and recombinant P450 enzymes have shown that eletriptan has a low potential for enzyme inhibition at clinically relevant concentrations. Eletriptan demonstrated little to no inhibitory effect on the activities of CYP1A2, CYP2C9, CYP2C19, and CYP2E1. A weak inhibitory effect was noted for CYP2D6 and CYP3A4, but only at high concentrations that are not expected to be achieved in a clinical setting. fda.gov

| CYP Isoform | Test System | Finding | IC50 Value (µM) |

| CYP1A2 | Human Liver Microsomes | No effect | >100 |

| CYP2C9 | Human Liver Microsomes | No effect | >100 |

| CYP2C19 | Human Liver Microsomes | No effect | >100 |

| CYP2D6 | Human Liver Microsomes | Weak Inhibition | ~84 |

| CYP2E1 | Human Liver Microsomes | No effect | >100 |

| CYP3A4 | Human Liver Microsomes | Weak Inhibition | ~95 |

| IC50 is the concentration required to cause 50% inhibition of enzyme activity. Data from in vitro studies with human liver microsomes. |

Enzyme Induction Potential

The potential of eletriptan to induce CYP enzymes was evaluated using primary cultures of human hepatocytes. The results indicate that eletriptan is not an inducer of major CYP enzymes at therapeutic concentrations. No induction was observed for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov

Eletriptan was found to be a weak inducer of CYP3A4 protein and its associated activity, but only at concentrations significantly exceeding the maximum observed blood levels in humans (0.5 µM). nih.gov For instance, at a concentration of 25 µM, the induction of CYP3A4 by eletriptan was only a fraction of that caused by the potent inducer rifampicin. nih.gov This suggests a lack of clinically significant CYP3A4 induction in vivo. nih.gov

| Compound | Concentration (µM) | CYP3A4 Protein Induction (% of Rifampicin) | CYP3A4 Activity Induction (% of Rifampicin) |

| Eletriptan | ≤ 5 | Not Detectable | Not Detectable |

| Eletriptan | 25 | 19% | 26% |

| Rifampicin | 25 | 100% | 100% |

| Data from a study using primary cultures of human hepatocytes. nih.gov |

Based on these preclinical in vitro findings, eletriptan, and by extension its deuterated analogue, is unlikely to cause clinically important drug interactions mediated by the inhibition or induction of major drug-metabolizing enzymes. fda.gov

Advanced Analytical Methodologies for Quantification and Impurity Analysis of Rac Eletriptan D3 Hydrobromide

Development and Validation of High-Performance Chromatographic Methods

High-performance chromatographic methods are fundamental in the pharmaceutical industry for ensuring the quality and consistency of drug substances. The following sections detail the application of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and chiral chromatography for the analysis of rac-Eletriptan-d3 (hydrobromide).

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Content

RP-HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds. Several studies have reported the development and validation of RP-HPLC methods for the analysis of Eletriptan (B1671169), which are directly applicable to its deuterated analogue.

A simple, rapid, and precise RP-HPLC method was developed for the analysis of Eletriptan using a Phenomenex Chromosil C18 column. ijpcbs.com The mobile phase consisted of acetonitrile (B52724), triethylamine (B128534) (TEA), and tetrahydrofuran (B95107) (THF) in a 50:25:25 (v/v/v) ratio, with the pH adjusted to 6.3. ijpcbs.com Detection was carried out at 228 nm with a flow rate of 1.0 ml/min. ijpcbs.com This method demonstrated linearity in the concentration range of 30-100 μg/ml. ijpcbs.com

Another validated RP-HPLC method for estimating Eletriptan in pharmaceutical formulations utilized an Inertsil ODS C-18 column with a mobile phase of acetonitrile, methanol (B129727), and 0.01M phosphate (B84403) buffer (40:40:20 v/v/v). ijcepr.in The detection wavelength was set at 251 nm, and the flow rate was 1.0 mL/min. ijcepr.in This method showed linearity between 200 and 1000 μg/mL, with a retention time for Eletriptan hydrobromide of 3.07 minutes. ijcepr.in The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.080 μg/mL and 0.120 μg/mL, respectively. ijcepr.in

Furthermore, a study using a Zorbax SB C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and 80% acetonitrile in water (80:20 v/v) at a flow rate of 1.0 ml/min resulted in a retention time of 10.548 minutes. sphinxsai.com The detection was performed at 220 nm, and the method was linear over a concentration range of 20-70 µg/ml. sphinxsai.com

The robustness of these methods is often evaluated by intentionally varying parameters such as flow rate and detection wavelength to ensure the method remains unaffected. ijcepr.inijera.com These validated RP-HPLC methods provide a reliable means for determining the purity and content of Eletriptan and, by extension, rac-Eletriptan-d3 (hydrobromide).

Table 1: Comparison of RP-HPLC Methods for Eletriptan Analysis

| Parameter | Method 1 ijpcbs.com | Method 2 ijcepr.in | Method 3 sphinxsai.com |

| Stationary Phase | Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm) | Inertsil ODS C-18 (250 mm × 4.6 mm, 5 μm) | Zorbax SB C18 (150 x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile:TEA:THF (50:25:25 v/v/v), pH 6.3 | Acetonitrile:Methanol:0.01M Phosphate Buffer (40:40:20 v/v/v) | Ammonium Acetate Buffer (pH 3.5):80% Acetonitrile (80:20 v/v) |

| Flow Rate | 1.0 ml/min | 1.0 mL/min | 1.0 ml/min |

| Detection Wavelength | 228 nm | 251 nm | 220 nm |

| Linearity Range | 30-100 μg/ml | 200-1000 μg/mL | 20-70 µg/ml |

| Retention Time | Not Specified | 3.07 min | 10.548 min |

| LOD/LOQ | Not Specified | 0.080/0.120 μg/mL | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 μm) to achieve faster separations and higher resolution compared to traditional HPLC. mdpi.com This technique is particularly valuable for high-throughput analysis and for separating complex mixtures of impurities.

A validated UPLC method has been developed for the determination of process-related impurities in Eletriptan bulk drug. iosrjournals.org This method is crucial for ensuring the quality and safety of the API. The study highlighted that Eletriptan was sensitive to peroxide and light, indicating the importance of controlling these conditions during manufacturing and storage. iosrjournals.org The use of a photodiode array detector allows for the assessment of peak homogeneity and purity. iosrjournals.org While specific column and mobile phase details for this UPLC method were not fully provided in the abstract, the development of such a method signifies a move towards more efficient and sensitive analytical techniques for Eletriptan and its deuterated analogs. iosrjournals.orgnih.gov

Chiral Chromatographic Methods for Enantiomeric Excess Determination

Eletriptan is a single (R)-enantiomer drug. asianpubs.org Therefore, it is critical to control the level of the unwanted (S)-enantiomer. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess of a chiral drug.

An isocratic chiral stationary phase HPLC (CSP-HPLC) method has been developed and validated for the quantification of the (S)-isomer in Eletriptan hydrobromide. asianpubs.org Separation was successfully achieved on a Chiralpak AD column using a mobile phase composed of n-hexane, ethanol (B145695), diethylamine (B46881) (DEA), and trifluoroacetic acid (TFA) in the ratio of 80:20:0.1:0.1 (v/v/v/v). asianpubs.org UV detection was performed at 223 nm. asianpubs.org The method was found to be linear for the (S)-isomer over a range from the limit of quantification up to 1.5 µg/mL. asianpubs.org The resolution between the (S)-isomer and Eletriptan was greater than 3.5, demonstrating the method's robustness. asianpubs.org Analysis of different batches of Eletriptan hydrobromide showed that the (S)-isomer content was less than 0.5% m/m. asianpubs.org

During method development, other chiral columns like Chiralcel OJ and Chiralcel OD were also evaluated. asianpubs.org While good separation was achieved on the Chiralcel OJ column, the peak symmetry was not optimal. asianpubs.org The Chiralpak AD column, with its amylose-based stationary phase, provided the best chromatographic results. asianpubs.org

Another study reported the separation of Eletriptan and its enantiomer on a CHIRALPAK® IG-3 column (4.6 x 250 mm, 3 µm) with a mobile phase of n-hexane, ethanol, methanol, and DEA (70/10/20/0.1, v/v/v/v). chiraltech.com At a flow rate of 0.8 mL/min and a column temperature of 20°C, with UV detection at 225 nm, a resolution (Rs) of 2.0 was achieved. chiraltech.com

Table 2: Chiral HPLC Method Parameters for Eletriptan Enantiomeric Purity

| Parameter | Method 1 asianpubs.org | Method 2 chiraltech.com |

| Chiral Stationary Phase | Chiralpak AD (250 mm × 4.6 mm, 10 µm) | CHIRALPAK® IG-3 (4.6 x 250 mm, 3 µm) |

| Mobile Phase | n-hexane:ethanol:DEA:TFA (80:20:0.1:0.1 v/v/v/v) | n-Hexane:Ethanol:Methanol:DEA (70/10/20/0.1, v/v/v/v) |

| Flow Rate | Not Specified | 0.8 mL/min |

| Detection Wavelength | 223 nm | 225 nm |

| Resolution (Rs) | > 3.5 | 2.0 |

Mass Spectrometry-Based Quantitative Analysis and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for quantitative analysis and impurity identification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS methods are instrumental in bioanalytical studies and for the detection of trace-level impurities. A sensitive and rapid LC-MS/MS method was developed for the quantification of Eletriptan in human plasma. nih.govresearchgate.net Chromatographic separation was achieved on an Ascentis Express C18 column (50 × 4.6 mm, 2.7 μm) with a mobile phase of 0.1% formic acid in methanol (40:60 v/v) at a flow rate of 0.5 mL/min. nih.govresearchgate.net Eletriptan was detected in multiple reaction monitoring (MRM) positive mode with the proton adduct transition of m/z 383.2→84.3. nih.govresearchgate.net This method was validated over a linear concentration range of 0.5-250.0 ng/mL with a correlation coefficient (r²) of ≥ 0.9963. nih.govresearchgate.net

Another LC-MS/MS method for quantifying Eletriptan in rabbit plasma utilized a Luna® C18 column and a mobile phase of ammonium acetate and acetonitrile. wisdomlib.org This method demonstrated selectivity and sensitivity with a detection range of 0.05 to 210 ng/mL. wisdomlib.org

These methods highlight the power of LC-MS/MS for low-level quantification, which is essential for pharmacokinetic studies and for identifying and quantifying trace impurities that may not be detectable by UV-based methods.

Application of rac-Eletriptan-d3 (hydrobromide) as an Internal Standard in Bioanalytical Assays

Deuterated compounds, such as rac-Eletriptan-d3 (hydrobromide), are ideal internal standards (IS) for quantitative analysis by LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical assays because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

In the context of the LC-MS/MS methods described above, rac-Eletriptan-d3 (hydrobromide) would be the preferred internal standard for the quantification of Eletriptan in biological matrices like plasma. nih.govresearchgate.net While the cited studies used other compounds like naratriptan (B1676958) as the internal standard, the principle remains the same. nih.govresearchgate.net The use of rac-Eletriptan-d3 would involve monitoring a specific mass transition for the deuterated compound, distinct from that of the non-deuterated Eletriptan, allowing for precise ratiometric quantification.

The availability of rac-Eletriptan-d3 (hydrobromide) is crucial for conducting accurate pharmacokinetic and bioequivalence studies, as it allows for the reliable determination of Eletriptan concentrations in complex biological samples.

Spectrophotometric Techniques for Research-Oriented Quantification (e.g., UV-Vis Spectrophotometry)

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, stands as a fundamental, accessible, and cost-effective technique for the quantitative analysis of chromophore-bearing molecules like rac-Eletriptan-d3 (hydrobromide) in research settings. The underlying principle of this technique is the measurement of light absorption by the analyte in a solution, which, according to the Beer-Lambert law, is directly proportional to its concentration. The indole (B1671886) moiety within the Eletriptan structure serves as the primary chromophore, exhibiting strong absorbance in the UV region, which facilitates its direct quantification. The substitution of three hydrogen atoms with deuterium (B1214612) on the N-methyl group of the pyrrolidine (B122466) ring does not alter the chromophoric system, thus methods developed for Eletriptan hydrobromide are directly applicable for the quantification of its deuterated analog.

Research studies have established various simple and rapid UV-Vis spectrophotometric methods for the estimation of Eletriptan. These methods differ primarily in the choice of solvent, which can influence the wavelength of maximum absorbance (λmax). For instance, a straightforward method involves dissolving the compound in a mixture of ethanol and distilled water, which reveals a λmax at approximately 221 nm. ijpcbs.com Another approach utilizes water as the solvent, resulting in a similar λmax of 219 nm. ajrconline.org Alternatively, using a phosphate buffer (pH 6.8) as the solvent shifts the λmax to 270 nm. researchgate.net

The validation of these spectrophotometric methods, in line with International Council for Harmonisation (ICH) guidelines, confirms their suitability for quantitative purposes. Key validation parameters include linearity, accuracy, precision, and sensitivity. Linearity is established by creating a calibration curve, plotting absorbance against a series of known concentrations. Studies consistently demonstrate a strong linear relationship for Eletriptan over various concentration ranges, such as 1-10 µg/mL and 5-25 µg/mL. ijpcbs.comajrconline.orghumanjournals.com

Beyond direct UV absorbance measurement, other spectrophotometric approaches have been developed. One such technique is the area under the curve (AUC) method. humanjournals.com This method involves calculating the area under the UV spectrum within a specific wavelength range (e.g., 216 nm to 226 nm) instead of using the absorbance at a single wavelength. humanjournals.com This can sometimes enhance precision and reduce interference from excipients.

Furthermore, visible spectrophotometric methods have been developed based on the formation of colored complexes. These methods involve reacting the drug with specific chromogenic agents. For example, Eletriptan can form colored ion-pair complexes with acid dyes like bromocresol purple (BCP), bromocresol green (BCG), bromophenol blue (BPB), and bromothymol blue (BTB), with resulting absorbance maxima in the visible region (410-420 nm). nih.gov Another visible method uses Marquis reagent to produce a violet-colored chromogen with an absorption maximum at 530 nm. iajpr.com These colorimetric methods provide an alternative when UV-range interference is a concern.

Detailed Research Findings

The development of robust spectrophotometric methods requires meticulous validation. The following tables summarize key findings and validation parameters from various research studies on the quantification of Eletriptan hydrobromide, which are applicable to rac-Eletriptan-d3 (hydrobromide).

Table 1: UV-Vis Spectrophotometric Methods and Parameters

| Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Ethanol & Distilled Water | 221 | 1-10 | Not explicitly stated, but good linearity reported | ijpcbs.com |

| Water | 219 | 5-25 | Not explicitly stated, but obeyed Beer's law | ajrconline.org |

| Water (AUC Method) | 216-226 | 5-25 | 0.999 | humanjournals.com |

| Phosphate Buffer (pH 6.8) | 270 | 10-60 | 0.999951 | researchgate.net |

| Phosphate Buffer (pH 6.4) | 272 | 2-10 | 0.999 | researchgate.net |

Table 2: Validation Data from Selected Spectrophotometric Studies

| Method/Parameter | Value | Unit | Reference |

| Method Precision (%RSD) | |||

| Ethanol & Water Method | 0.496 | % | ijpcbs.com |

| Phosphate Buffer (pH 6.8) - Intra-day | 0.329457 | % | researchgate.net |

| Phosphate Buffer (pH 6.8) - Inter-day | 0.341124 | % | researchgate.net |

| Sensitivity (Phosphate Buffer, pH 6.4) | |||

| Limit of Detection (LOD) | 0.619 | µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 1.877 | µg/mL | researchgate.net |

| Molar Absorptivity | 3.098 x 10³ | L/mol/cm | researchgate.net |

| Sandell's Sensitivity | 0.123 | µg/cm² | researchgate.net |

Table 3: Visible Spectrophotometric Methods Based on Complex Formation

| Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Bromocresol Purple (BCP) | 410 | 1.0-20 | 0.9995 - 0.9999 | nih.gov |

| Bromocresol Green (BCG) | 420 | 1.0-20 | 0.9995 - 0.9999 | nih.gov |

| Bromophenol Blue (BPB) | 414 | 1.0-16 | 0.9995 - 0.9999 | nih.gov |

| Bromothymol Blue (BTB) | 416 | 1.0-16 | 0.9995 - 0.9999 | nih.gov |

| Marquis Reagent | 530 | 2-12 | 0.9987 | iajpr.com |

These findings collectively demonstrate that UV-Vis spectrophotometry is a versatile, precise, and accurate tool for the research-oriented quantification of rac-Eletriptan-d3 (hydrobromide). The choice of a specific method can be tailored to the available instrumentation, required sensitivity, and the nature of the sample matrix.

Mechanistic Investigations of Eletriptan S Action in in Vitro and Animal Systems

Serotonin (B10506) Receptor Binding and Functional Agonism Studies

Eletriptan's primary mechanism is initiated by its binding to and activation of specific serotonin (5-HT) receptor subtypes.

Eletriptan (B1671169) demonstrates a high affinity for human 5-HT1B, 5-HT1D, and 5-HT1F receptors, which are implicated in the pathophysiology of migraine. nih.govnih.govnih.govnih.gov Radioligand binding studies have quantified this affinity, showing that Eletriptan is a potent ligand at these sites. nih.gov

Kinetic studies using [3H]eletriptan on human recombinant receptors expressed in HeLa cells revealed high-specificity binding (>90%). nih.gov These experiments determined the dissociation constant (K D ), a measure of binding affinity, for Eletriptan at these key receptors. The compound showed a particularly high affinity for the 5-HT1D receptor, with a K D value of 0.92 nM, which is over six-fold higher than that of sumatriptan (B127528) (K D = 6.58 nM). nih.gov Its affinity for the 5-HT1B receptor was also potent, with a K D of 3.14 nM, more than three times higher than sumatriptan's affinity (K D = 11.07 nM). nih.gov

Furthermore, kinetic analysis at the 5-HT1D receptor at 4°C showed that [3H]eletriptan has a significantly faster association rate (K on ) and a slower dissociation rate (K off ) compared to [3H]sumatriptan, indicating rapid binding and a more sustained interaction with the receptor. nih.gov This potent and selective binding profile is consistent with its pharmacological activity. nih.govnih.gov

| Compound | 5-HT1B Receptor KD (nM) | 5-HT1D Receptor KD (nM) |

|---|---|---|

| Eletriptan | 3.14 | 0.92 |

| Sumatriptan | 11.07 | 6.58 |

Beyond simple binding, Eletriptan functions as an agonist at these receptors, meaning it activates them to produce a biological response. This functional agonism has been demonstrated in vitro through second messenger assays. nih.gov The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

Studies have confirmed that Eletriptan is a functional agonist at 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.gov Specifically, its ability to inhibit forskolin-induced cAMP accumulation has been quantified. In isolated rabbit common carotid artery rings, a tissue expressing these receptors, Eletriptan demonstrated a potent inhibitory effect with a pD2 value of 7.6. The functional potency of various triptans, including Eletriptan, to inhibit cAMP elevation through 5-HT1B receptor activation has been shown to positively correlate with their potency to induce vasoconstriction. nih.gov

Cellular and Tissue-Level Responses to Eletriptan

The receptor-level activity of Eletriptan translates into specific and measurable effects on cells and tissues, which are believed to underlie its anti-migraine action.

One of the principal therapeutic actions of Eletriptan is the vasoconstriction of excessively dilated intracranial blood vessels. This effect has been extensively studied in isolated arterial preparations. Eletriptan preferentially induces potent constriction in relevant cranial arteries while being significantly less potent in peripheral or coronary arteries, demonstrating a degree of cranial selectivity. nih.gov

In studies using isolated human arteries, Eletriptan caused a potent contraction of the middle meningeal artery (pEC50: 7.34) and cerebral arteries (EC50: 15.8 nM). nih.gov In contrast, its effect on the human coronary artery was substantially weaker (pEC50: 5.54; EC50: 1,995–4,299 nM). nih.gov This suggests that Eletriptan is approximately 63-fold more selective for the middle meningeal artery over the coronary artery. In the rabbit common carotid artery, Eletriptan also induced vasoconstriction with a pD2 of 4.9.

| Arterial Preparation | Potency (pEC50 / EC50) | Source |

|---|---|---|

| Human Middle Meningeal Artery | 7.34 (pEC50) | nih.gov |

| Human Cerebral Artery | 15.8 nM (EC50) | nih.gov |

| Human Coronary Artery | 5.54 (pEC50) / 1,995 nM (EC50) | nih.gov |

| Rabbit Common Carotid Artery | 4.9 (pD2) | nih.gov |

Neurogenic inflammation, driven by the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings in the dura mater, is a key process in migraine. researchgate.net Eletriptan is thought to counter this by activating presynaptic 5-HT1D receptors on these nerve terminals, thereby inhibiting neuropeptide release. researchgate.netnih.gov

This mechanism has been demonstrated directly in rodent models. In a rat model of experimental migraine involving electrical stimulation of the trigeminal ganglion, pretreatment with Eletriptan prevented the stimulation-induced morphological changes associated with neurogenic inflammation in the dura mater. nih.gov Specifically, Eletriptan prevented the increase in the length of CGRP-immunoreactive axons and the size and number of axonal varicosities. nih.gov Furthermore, Eletriptan administration led to a significant reduction—down to one-quarter of the original value—in the number of small nerve cell bodies in the trigeminal ganglion that exhibited a compact CGRP immunoreaction. nih.gov This provides direct evidence that Eletriptan inhibits the synthesis and/or peripheral release of CGRP, a key molecular mechanism in its anti-migraine effect.

Eletriptan also modulates the transmission of pain signals within the central nervous system, specifically within the trigeminal sensory pathways. Its ability to cross the blood-brain barrier allows it to act on central 5-HT1B/1D receptors in brainstem nuclei like the trigeminal nucleus caudalis (TNC), a critical site for processing migraine pain signals. nih.govnih.gov

Biochemical studies in rat models have provided strong evidence for this central action. Neuronal activation in the TNC can be measured by the expression of immediate early genes like c-fos and c-jun. nih.gov In a rat model where the trigeminal ganglion was electrically stimulated to mimic a migraine attack, Eletriptan markedly reduced the number of c-fos and c-jun protein-expressing nerve cells in the TNC and the upper cervical spinal cord. nih.gov Notably, Eletriptan was shown to block these stimulation-induced effects in the TNC, whereas the less lipophilic sumatriptan did not, highlighting the importance of Eletriptan's ability to penetrate the central nervous system. nih.gov These findings indicate that Eletriptan inhibits the activation of second-order neurons in the trigeminal pain pathway, effectively dampening the transmission of nociceptive signals. nih.gov

Impurity Profiling and Chemical Stability Research of Eletriptan Hydrobromide for Research Purity

Identification and Structural Elucidation of Process-Related and Degradation Impurities

The manufacturing process of Eletriptan (B1671169) Hydrobromide can lead to the formation of several process-related impurities. nih.gov Regulatory guidelines require that these impurities be identified and characterized to ensure the quality and safety of the active pharmaceutical ingredient (API). nih.gov

Process-Related Impurities:

During the synthesis of Eletriptan Hydrobromide, a number of impurities can arise. One notable impurity is the Eletriptan dimer , which can form during the basic hydrolysis of the enesulfone derivative intermediate. nih.gov Its formation can be minimized by controlling the reaction conditions and purification processes. nih.gov Another process-related impurity is indolyl pyrrolidine (B122466) , which can result from the debromination of a bromo-intermediate during the hydrogenation step. nih.gov Tight in-process controls are crucial to limit the level of this impurity in the final product. nih.gov

Degradation Impurities:

Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions. For Eletriptan Hydrobromide, these studies have revealed several degradation impurities.

Oxidative Degradation: Eletriptan has been found to be susceptible to oxidative degradation. ijpsr.comiosrjournals.org Treatment with hydrogen peroxide can lead to the formation of Eletriptan N-oxide isomers . nih.gov These isomers can also form through air oxidation and their presence can be controlled by using peroxide-free solvents during the final synthesis stages. nih.gov A significant degradation product was observed under oxidative stress at an RRT of 0.94. ijpsr.com

Photolytic Degradation: Exposure to light can also lead to the degradation of Eletriptan. iosrjournals.orgijpcbs.com

The structural elucidation of these impurities is accomplished using a combination of advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. nih.govresearchgate.netijpsr.com The synthesized impurity standards are then co-injected with the Eletriptan sample in high-performance liquid chromatography (HPLC) to confirm their retention times for accurate identification and quantification. nih.govcrpsonline.com

Table 1: Identified Impurities of Eletriptan Hydrobromide

| Impurity Name | Type | Method of Identification |

| Eletriptan dimer | Process-Related | LC-MS, NMR, FTIR |

| Indolyl pyrrolidine | Process-Related | LC-MS, NMR, FTIR |

| Eletriptan N-oxide isomers | Degradation | LC-MS, NMR, FTIR |

| N-acetyl 5-(phenylsulfonyl) ethen-2-yl)-indole | Process-Related | GC-MS, NMR, FTIR |

| 5-(phenylsulfonyl)ethen-2-yl)-1H-indole | Process-Related | GC-MS, NMR, FTIR |

Comprehensive Studies of Degradation Pathways and Stress Stability (e.g., forced degradation studies)

Forced degradation studies are essential to understand the chemical stability of Eletriptan Hydrobromide and to identify its degradation pathways. These studies involve subjecting the drug substance to a variety of stress conditions, including acidic, basic, neutral, oxidative, thermal, and photolytic conditions. researchgate.netnih.gov

Research has shown that Eletriptan Hydrobromide is unstable under most stress conditions, with the exception of oxidation under certain parameters. researchgate.netnih.gov The drug demonstrates instability in acidic, basic, and neutral hydrolysis, as well as upon exposure to heat and light. ijpsr.comnih.gov

Key Findings from Forced Degradation Studies:

Hydrolytic Degradation: The drug degrades under acidic (0.1-1 mol L⁻¹ HCl), neutral, and basic (0.1-1 mol L⁻¹ NaOH) conditions. researchgate.netnih.gov

Oxidative Degradation: While some studies indicate instability under oxidative conditions (3-15% v/v H₂O₂), others suggest it is relatively stable to oxidation. ijpsr.comresearchgate.netnih.gov One study found that significant degradation (40-60%) occurred at higher temperatures (80-85 °C) in the presence of 30% (w/w) hydrogen peroxide, while only 4.5% degradation was observed with 10% (w/w) hydrogen peroxide. nih.gov

Thermal Degradation: The compound shows degradation when subjected to thermal stress at 75°C, both in solution and in the solid state. researchgate.netnih.gov

Photolytic Degradation: Eletriptan is also susceptible to degradation upon exposure to light. ijpcbs.comnih.gov

The degradation pathways are elucidated by analyzing the products formed under these various stress conditions using techniques like LC-MS. researchgate.netnih.gov This information is crucial for developing appropriate storage and handling procedures to maintain the integrity of the research compound.

Table 2: Summary of Forced Degradation Studies on Eletriptan Hydrobromide

| Stress Condition | Conditions Applied | Observation |

| Acid Hydrolysis | 0.1-1 mol L⁻¹ HCl | Degradation observed |

| Base Hydrolysis | 0.1-1 mol L⁻¹ NaOH | Degradation observed |

| Neutral Hydrolysis | Water | Degradation observed |

| Oxidative Degradation | 3-15% (v/v) H₂O₂ | Degradation observed, one major product at RRT 0.94 |

| Thermal Degradation | 75°C (solution and solid state) | Degradation observed |

| Photolytic Degradation | Exposure to light | Degradation observed |

Development of Stability-Indicating Analytical Methods for Research Compound Integrity

To ensure the integrity of Eletriptan Hydrobromide for research purposes, the development and validation of stability-indicating analytical methods are paramount. These methods must be able to separate the intact drug from its process-related impurities and degradation products, allowing for accurate quantification of the active ingredient.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques for this purpose. iosrjournals.orgresearchgate.netresearchgate.net The development of these methods involves optimizing various chromatographic parameters to achieve satisfactory resolution of all components in the shortest possible analysis time. nih.gov

Key Features of Developed Analytical Methods:

Column: C18 columns are frequently used for the separation of Eletriptan and its impurities. researchgate.netnih.govresearchgate.net

Mobile Phase: A common mobile phase consists of a mixture of methanol (B129727) and a triethylamine (B128534) (TEA) water solution, with the pH adjusted to around 6.5. researchgate.netnih.gov Other mobile phases include mixtures of water, methanol, and trifluoroacetic acid, or acetonitrile (B52724) and a phosphate (B84403) buffer. ijpsr.comresearchgate.net

Detection: UV detection is typically performed at a wavelength of 225 nm. researchgate.netnih.govresearchgate.net

Validation: The developed methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their specificity, accuracy, precision, linearity, range, robustness, and system suitability. researchgate.netnih.govresearchgate.net

These validated stability-indicating methods are crucial for routine quality control, enabling the reliable determination of Eletriptan Hydrobromide's purity and the monitoring of its stability over time. ijpsr.com They can effectively resolve the parent drug from all known impurities and degradants, ensuring the integrity of the compound for research applications. researchgate.net

Future Directions and Emerging Research Avenues for Deuterated Triptans

Exploration of Novel Applications for Deuterated Eletriptan (B1671169) Analogues in Preclinical Drug Development

The primary application of deuteration in drug development has been to improve the metabolic stability of existing drugs. In the case of eletriptan, which is primarily metabolized by the CYP3A4 enzyme, selective deuteration could lead to a longer half-life and increased systemic exposure. nih.gov This enhanced pharmacokinetic profile of a deuterated eletriptan analogue, such as rac-Eletriptan-d3 (hydrobromide), opens up several avenues for preclinical investigation.

Furthermore, the improved metabolic stability of deuterated eletriptan could make it a candidate for exploring new therapeutic indications beyond migraine. For instance, preclinical models of other neurological conditions where serotonin (B10506) receptors play a role could be investigated. The potential for a more consistent plasma concentration could be advantageous in conditions requiring sustained receptor modulation.

Table 1: Potential Preclinical Research Areas for Deuterated Eletriptan Analogues

| Research Area | Rationale | Potential Outcome |

| Comparative Pharmacokinetics | Deuteration can alter metabolic pathways. | Elucidation of altered metabolic profiles and potential for reduced drug-drug interactions. |

| Receptor Binding Affinity Studies | To confirm that deuteration does not negatively impact the drug's primary mechanism of action. nih.gov | Confirmation of retained or enhanced binding to 5-HT1B/1D receptors. |

| In Vivo Efficacy Models | To assess the therapeutic potential in established and novel disease models. | Potential for improved efficacy or a differentiated therapeutic profile compared to non-deuterated eletriptan. |

| Exploration of New Indications | The altered pharmacokinetic profile may be beneficial in other neurological disorders. | Identification of new potential therapeutic uses for deuterated eletriptan. |

Integration of Advanced Spectroscopic and Bioanalytical Techniques for Enhanced Deuterated Compound Characterization

The precise characterization of deuterated compounds like rac-Eletriptan-d3 (hydrobromide) is crucial for understanding their behavior both in vitro and in vivo. Advanced spectroscopic and bioanalytical techniques are indispensable for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are fundamental tools for quantifying the parent drug and its metabolites in biological matrices. numberanalytics.comrsc.org For deuterated compounds, these techniques are essential for determining the degree and site of deuteration, as well as for tracking the metabolic fate of the deuterated portion of the molecule. High-resolution mass spectrometry can provide precise mass measurements, confirming the incorporation of deuterium (B1214612).

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the structural elucidation of deuterated compounds. youtube.com It can definitively identify the positions of deuterium atoms within the molecule. Advanced NMR techniques can also be used to study the conformational dynamics of the drug and its interaction with target receptors.

Deuterium MRI (DMRI), or deuterium metabolic imaging (DMI), is an emerging noninvasive imaging modality that utilizes deuterium-labelled substrates to visualize and quantify metabolic fluxes in vivo. nih.gov While still primarily a research tool, it holds future potential for clinical applications in oncology and other areas where metabolic reprogramming is a key feature. nih.gov

Table 2: Advanced Analytical Techniques for Deuterated Compound Characterization

| Technique | Application for rac-Eletriptan-d3 (hydrobromide) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of drug and metabolites in plasma and tissues; determination of metabolic pathways. numberanalytics.commdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile metabolites. numberanalytics.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm deuteration. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of deuterium incorporation; conformational analysis. youtube.com |

| Deuterium MRI (DMRI) | In vivo visualization of metabolic pathways. nih.gov |

Computational Chemistry and Molecular Modeling Approaches for Understanding Deuterated Drug-Target Interactions and Metabolism

Computational chemistry and molecular modeling offer powerful in silico tools to complement experimental studies on deuterated drugs. These approaches can provide valuable insights into how deuteration affects drug-target interactions and metabolic processes at the molecular level.

Molecular docking simulations can be used to predict the binding affinity and orientation of rac-Eletriptan-d3 (hydrobromide) within the binding pocket of its target receptors, the 5-HT1B and 5-HT1D receptors. nih.gov By comparing these simulations with those of non-deuterated eletriptan, researchers can assess whether the subtle changes in vibrational energy due to deuteration impact receptor binding.

Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the enzymatic reactions involved in the metabolism of eletriptan by CYP3A4. These simulations can help to elucidate the kinetic isotope effect, which is the underlying principle behind the metabolic stability of deuterated drugs. By understanding the transition states of the metabolic reactions, researchers can predict the sites most susceptible to metabolism and strategically place deuterium atoms to maximize the desired effect.

Furthermore, molecular dynamics simulations can provide insights into the conformational flexibility of both the drug and the enzyme, and how deuteration might influence these dynamics and ultimately the drug's metabolic profile.

Table 3: Computational Approaches in Deuterated Drug Research

| Computational Method | Application to rac-Eletriptan-d3 (hydrobromide) |

| Molecular Docking | Predicting binding affinity and orientation at 5-HT1B/1D receptors. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions to understand the kinetic isotope effect on metabolism by CYP3A4. |

| Molecular Dynamics Simulations | Assessing the impact of deuteration on the conformational dynamics of the drug and its interaction with metabolic enzymes. |

Q & A

Q. What parameters are critical when validating an analytical method for rac-Eletriptan-d3 hydrobromide?

Methodological Answer: Analytical validation must assess linearity, precision (intra-day and inter-day), sensitivity (LOD and LOQ), accuracy (% recovery), and robustness. For example, linearity is established by analyzing ≥5 concentrations (e.g., 5–30 μg/ml) with correlation coefficients (R²) >0.998. Precision is validated via % RSD (<2% for repeatability), while accuracy requires spiked recovery rates of 98–102% at 80%, 100%, and 120% levels. Robustness is tested under varied conditions (e.g., analyst, equipment) to ensure reproducibility .

Q. How can UV-Vis spectrophotometry be optimized for quantifying rac-Eletriptan-d3 hydrobromide in bulk formulations?

Methodological Answer: Key steps include:

- Accurately weighing and diluting the compound in a solvent (e.g., methanol) to prepare stock solutions.

- Scanning absorbance spectra (200–400 nm) to identify λmax (e.g., 225 nm).

- Validating linearity across a concentration range (e.g., 5–25 μg/ml) and calculating regression equations.

- Cross-validating with ICH guidelines to confirm LOQ (e.g., 5.77 μg/ml) and LOD (e.g., 1.90 μg/ml) .

Advanced Research Questions

Q. How can discrepancies in plasma concentration data from HPLC-MS/MS pharmacokinetic studies of rac-Eletriptan-d3 hydrobromide be resolved?

Methodological Answer: Discrepancies may arise from matrix effects, ionization suppression, or deuterium/hydrogen exchange. Mitigation strategies include:

Q. What theoretical frameworks guide the integration of rac-Eletriptan-d3 hydrobromide into migraine pharmacodynamic models?

Methodological Answer: Link the compound’s deuterated structure to serotonin (5-HT1B/1D) receptor binding kinetics. Use molecular docking simulations to compare affinity ratios between deuterated and non-deuterated forms. Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess blood-brain barrier penetration and metabolite half-life .

Q. How can factorial design improve deuteration efficiency in rac-Eletriptan-d3 hydrobromide synthesis?

Methodological Answer: Apply a 2<sup>k</sup> factorial design to optimize reaction variables (e.g., temperature, catalyst concentration, deuterium source purity). For example:

Q. What methodological considerations apply when extrapolating rac-Eletriptan-d3 hydrobromide efficacy data across species?

Methodological Answer: Address interspecies variability via:

- Allometric scaling to adjust dose regimens (e.g., body surface area normalization).

- Comparative metabolic profiling (e.g., liver microsome assays) to identify species-specific CYP450 interactions.

- Validate cross-species receptor binding using radioligand displacement assays .

Methodological Rigor and Reporting

Q. How should researchers address contradictory findings in rac-Eletriptan-d3 hydrobromide stability studies?

Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) under ICH Q1A guidelines. Use degradation kinetics (Arrhenius plots) to reconcile discrepancies. Report deviations in HPLC peak purity or impurity profiles (e.g., oxidation byproducts) with detailed chromatographic parameters .

Q. What standards ensure reproducibility in qualitative studies on rac-Eletriptan-d3 hydrobromide metabolite identification?

Methodological Answer: Follow CONSORT or STROBE guidelines for reporting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.